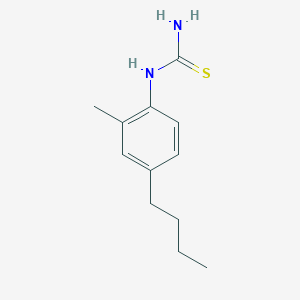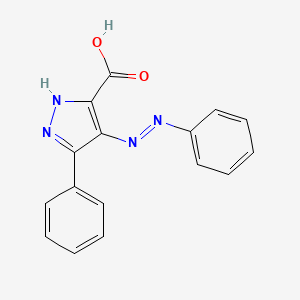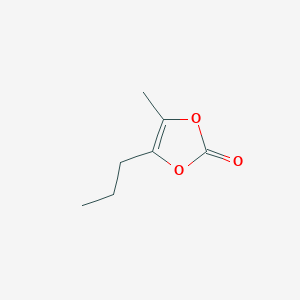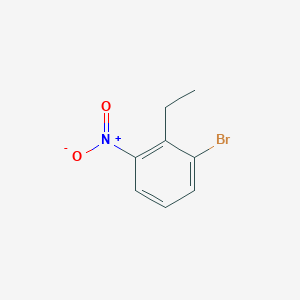
Thiourea, (4-butyl-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, (4-butyl-2-methylphenyl)-, is an organosulfur compound with a chemical formula of C_11H_16N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 4-butyl-2-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, (4-butyl-2-methylphenyl)-, can be synthesized through the reaction of 4-butyl-2-methylaniline with carbon disulfide (CS_2) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiourea derivative.
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced through the reaction of anilines with carbon disulfide. The process involves the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The resulting product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, (4-butyl-2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, (4-butyl-2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of thiourea, (4-butyl-2-methylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular components, leading to alterations in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Selenourea: A similar compound where sulfur is replaced by selenium.
Urea: A structurally similar compound where sulfur is replaced by oxygen.
Uniqueness
Thiourea, (4-butyl-2-methylphenyl)-, is unique due to the presence of the 4-butyl-2-methylphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
832099-24-8 |
|---|---|
Molekularformel |
C12H18N2S |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
(4-butyl-2-methylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15) |
InChI-Schlüssel |
PNSHMNNIDDOKIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)NC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)

![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)



![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)


![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)

![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
